molecular formula C8H12N2O B1415770 6-(Sec-butyl)pyrimidin-4-ol CAS No. 2091217-17-1

6-(Sec-butyl)pyrimidin-4-ol

Cat. No.: B1415770
CAS No.: 2091217-17-1
M. Wt: 152.19 g/mol
InChI Key: XOVCZWBMZULPHW-UHFFFAOYSA-N
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Description

6-(Sec-butyl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a sec-butyl group at the 6-position and a hydroxyl group at the 4-position Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Sec-butyl)pyrimidin-4-ol typically involves the formation of the pyrimidine ring followed by the introduction of the sec-butyl and hydroxyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable β-keto ester with guanidine can yield the pyrimidine ring, which can then be functionalized to introduce the sec-butyl and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

6-(Sec-butyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

6-(Sec-butyl)pyrimidin-4-ol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Sec-butyl)pyrimidin-4-ol is unique due to the presence of both the sec-butyl and hydroxyl groups, which confer specific steric and electronic characteristics. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-butan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-6(2)7-4-8(11)10-5-9-7/h4-6H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVCZWBMZULPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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